molecular formula C12H23NO2S B6139151 Ethyl 1-(3-methylsulfanylpropyl)piperidine-3-carboxylate

Ethyl 1-(3-methylsulfanylpropyl)piperidine-3-carboxylate

Cat. No.: B6139151
M. Wt: 245.38 g/mol
InChI Key: KCEXVUPHSVOUGS-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methylsulfanylpropyl)piperidine-3-carboxylate is a piperidine derivative with a unique structure that includes a methylsulfanylpropyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-methylsulfanylpropyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine-3-carboxylate with 3-methylsulfanylpropyl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-methylsulfanylpropyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-(3-methylsulfanylpropyl)piperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(3-methylsulfanylpropyl)piperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(3-methylsulfanylpropyl)piperidine-3-carboxylate is unique due to the presence of the methylsulfanylpropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 1-(3-methylsulfanylpropyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-3-15-12(14)11-6-4-7-13(10-11)8-5-9-16-2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEXVUPHSVOUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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